1,5-dimethyl-4-{[(E)-{1-[(4-methylphenyl)sulfonyl]-1H-indol-3-yl}methylidene]amino}-2-phenyl-1,2-dihydro-3H-pyrazol-3-one
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Overview
Description
1,5-DIMETHYL-4-[(E)-{[1-(4-METHYLBENZENESULFONYL)INDOL-3-YL]METHYLIDENE}AMINO]-2-PHENYLPYRAZOL-3-ONE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 1,5-DIMETHYL-4-[(E)-{[1-(4-METHYLBENZENESULFONYL)INDOL-3-YL]METHYLIDENE}AMINO]-2-PHENYLPYRAZOL-3-ONE involves multiple steps. One common synthetic route includes the Fischer indole synthesis, where an optically active cyclohexanone reacts with phenylhydrazine hydrochloride under acidic conditions to form the indole moiety Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, which is rich in π-electrons. Common reagents used in these reactions include methanesulfonic acid, boron reagents for Suzuki–Miyaura coupling, and various oxidizing and reducing agents
Scientific Research Applications
1,5-DIMETHYL-4-[(E)-{[1-(4-METHYLBENZENESULFONYL)INDOL-3-YL]METHYLIDENE}AMINO]-2-PHENYLPYRAZOL-3-ONE has several scientific research applications:
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The indole moiety allows it to bind with high affinity to multiple receptors, influencing various biological processes . The sulfonyl group enhances its solubility and stability, making it more effective in its biological activities. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar compounds include other indole derivatives such as:
Indole-3-acetic acid: A plant hormone with significant biological activities.
Indole-3-carbaldehyde: Used as a precursor for the synthesis of various biologically active molecules.
N-arylsulfonyl-3-acetylindole: Studied for its antiviral and anticancer properties. Compared to these compounds, 1,5-DIMETHYL-4-[(E)-{[1-(4-METHYLBENZENESULFONYL)INDOL-3-YL]METHYLIDENE}AMINO]-2-PHENYLPYRAZOL-3-ONE is unique due to its specific structure, which combines the indole moiety with a pyrazolone ring and a sulfonyl group, enhancing its biological and chemical properties.
Properties
Molecular Formula |
C27H24N4O3S |
---|---|
Molecular Weight |
484.6 g/mol |
IUPAC Name |
1,5-dimethyl-4-[[1-(4-methylphenyl)sulfonylindol-3-yl]methylideneamino]-2-phenylpyrazol-3-one |
InChI |
InChI=1S/C27H24N4O3S/c1-19-13-15-23(16-14-19)35(33,34)30-18-21(24-11-7-8-12-25(24)30)17-28-26-20(2)29(3)31(27(26)32)22-9-5-4-6-10-22/h4-18H,1-3H3 |
InChI Key |
ZSKXNJCDXDRJOP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=CC=CC=C32)C=NC4=C(N(N(C4=O)C5=CC=CC=C5)C)C |
Origin of Product |
United States |
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